4-Hydroxybutyl 4-hydroxybutanoate

Catalog No.
S881127
CAS No.
80880-35-9
M.F
C8H16O4
M. Wt
176.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Hydroxybutyl 4-hydroxybutanoate

CAS Number

80880-35-9

Product Name

4-Hydroxybutyl 4-hydroxybutanoate

IUPAC Name

4-hydroxybutyl 4-hydroxybutanoate

Molecular Formula

C8H16O4

Molecular Weight

176.21 g/mol

InChI

InChI=1S/C8H16O4/c9-5-1-2-7-12-8(11)4-3-6-10/h9-10H,1-7H2

InChI Key

BJPPRZUFSHDVDQ-UHFFFAOYSA-N

SMILES

C(CCOC(=O)CCCO)CO

Canonical SMILES

C(CCOC(=O)CCCO)CO

4-Hydroxybutyl 4-hydroxybutanoate is an ester compound derived from the reaction of 4-hydroxybutanoic acid and 1-butanol. This compound is part of a broader class of hydroxy acids and esters that exhibit unique properties due to their hydroxyl groups. The chemical structure of 4-hydroxybutyl 4-hydroxybutanoate features two hydroxyl groups, which contribute to its reactivity and potential applications in various fields, including biochemistry and materials science.

Involving 4-hydroxybutyl 4-hydroxybutanoate include:

  • Esterification: This involves the reaction between 4-hydroxybutanoic acid and 1-butanol, leading to the formation of the ester and water.
  • Transesterification: This reaction can occur when 4-hydroxybutyl 4-hydroxybutanoate is treated with different alcohols, resulting in new esters and the liberation of 4-hydroxybutanoic acid.
  • Hydrolysis: In the presence of water, this compound can revert to its constituent acid and alcohol, particularly under acidic or basic conditions.

These reactions are significant for synthesizing derivatives or modifying the compound for specific applications.

Several methods are employed to synthesize 4-hydroxybutyl 4-hydroxybutanoate:

  • Direct Esterification: This method involves heating 4-hydroxybutanoic acid with 1-butanol in the presence of an acid catalyst, typically sulfuric acid, to promote ester formation.
  • Transesterification: This approach utilizes existing esters (like butyl esters) and reacts them with 4-hydroxybutanoic acid under catalytic conditions to yield 4-hydroxybutyl 4-hydroxybutanoate.
  • Microbial Fermentation: Certain genetically modified microorganisms can produce this compound through metabolic pathways that convert renewable biomass into hydroxy acids and their derivatives .

The applications of 4-hydroxybutyl 4-hydroxybutanoate span various fields:

  • Biodegradable Polymers: As a precursor for poly(4-hydroxybutyrate), it is used in producing biodegradable plastics with applications in packaging and medical devices.
  • Cosmetics: Its moisturizing properties make it suitable for use in cosmetic formulations.
  • Pharmaceuticals: Due to its biocompatibility, it may be explored for drug delivery systems or as a component in tissue engineering scaffolds.

Current research into the interactions of 4-hydroxybutyl 4-hydroxybutanoate focuses on its role in metabolic pathways and its compatibility with biological tissues. Studies have shown that poly(4-hydroxybutyrate) degrades into non-toxic metabolites, suggesting that its derivatives may also exhibit favorable interaction profiles in biological systems . Further research is needed to fully elucidate its pharmacokinetics and potential effects when administered in vivo.

Several compounds share structural or functional similarities with 4-hydroxybutyl 4-hydroxybutanoate. Here are some notable examples:

Compound NameStructure SimilarityUnique Features
Poly(3-hydroxybutyrate)Similar hydrocarbon chainWidely studied biodegradable polymer; produced by bacteria
γ-ButyrolactoneLactone formPrecursor for butyric acid; used as a solvent
Butyric acidShorter carbon chainNaturally occurring fatty acid; important in metabolism
Poly(ε-caprolactone)Aliphatic polyesterBiodegradable; used in drug delivery systems

Uniqueness of 4-Hydroxybutyl 4-Hydroxybutanoate

The uniqueness of 4-hydroxybutyl 4-hydroxybutanoate lies in its dual hydroxyl functionality, which enhances its reactivity compared to other similar compounds. This feature allows it to participate in diverse

XLogP3

-0.2

Dates

Modify: 2024-02-18

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